molecular formula C12H24O2 B1605599 Methyl 2-methyldecanoate CAS No. 29619-64-5

Methyl 2-methyldecanoate

Cat. No.: B1605599
CAS No.: 29619-64-5
M. Wt: 200.32 g/mol
InChI Key: ZWSMRUGTQTWTII-UHFFFAOYSA-N
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Description

Methyl 2-methyldecanoate is a branched-chain fatty acid methyl ester (FAME) with the chemical formula C₁₂H₂₄O₂. It features a methyl group at the second carbon of the decanoate backbone (Figure 3C, ). This compound is synthesized via alkylation of methyl decanoate (C10 FAME) using methods described by Dickschat et al., followed by structural confirmation via NMR spectroscopy .

Natural Occurrence: this compound is a significant component in marine cyanobacteria Trichodesmium erythraeum blooms, where it exists predominantly in ester-bound forms rather than as free fatty acids . It also occurs in bird preen secretions as part of larger esters (e.g., tridecyl 2-methyldecanoate), contributing to chemical signaling linked to genetic heterozygosity in species like black-legged kittiwakes .

Properties

CAS No.

29619-64-5

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

methyl 2-methyldecanoate

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-11(2)12(13)14-3/h11H,4-10H2,1-3H3

InChI Key

ZWSMRUGTQTWTII-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C)C(=O)OC

Canonical SMILES

CCCCCCCCC(C)C(=O)OC

Other CAS No.

29619-64-5

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Chain Length and Branching Position

The following table compares methyl 2-methyldecanoate with structurally related FAMEs:

Compound Molecular Formula Molecular Weight Branching Position Chain Length Key Biological Sources
Methyl decanoate C₁₁H₂₂O₂ 186.29 None C10 Trichodesmium erythraeum
This compound C₁₂H₂₄O₂ 200.32 C2 C10 T. erythraeum blooms
Methyl 2-methyldodecanoate C₁₄H₂₈O₂ 228.37 C2 C12 T. erythraeum blooms
Methyl 2-methylhexadecanoate C₁₈H₃₆O₂ 284.48 C2 C16 Synthetic/industrial sources

Key Observations :

  • Retention Time in GC Analysis: this compound elutes later than its linear counterpart (methyl decanoate) due to increased hydrophobicity from branching. Methyl 2-methyldodecanoate, with a longer chain, shows even higher retention (Figure 4, ).
  • Synthetic Accessibility : Shorter-chain derivatives (C10, C12) are synthesized via alkylation of corresponding FAMEs, while longer analogs (C16) require more complex protocols .

Reactivity and Stability

  • Hydrolysis: this compound undergoes base hydrolysis to yield 2-methyldecanoic acid. Stereochemical outcomes depend on reaction conditions; hydrolysis at pH 8.0 with CaCl₂ yields (S)-2-methyldecanoic acid with 80% enantiomeric excess, whereas neutral pH conditions result in lower stereoselectivity .
  • Esterification: Unlike linear FAMEs, the branched structure of this compound allows esterification with alcohols (e.g., 1-octanol) even in aqueous media, highlighting its unique reactivity .

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